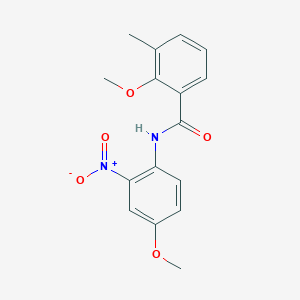![molecular formula C16H21ClN2O3 B4404780 1-{4-[4-(1H-imidazol-1-yl)butoxy]-3-methoxyphenyl}ethanone hydrochloride](/img/structure/B4404780.png)
1-{4-[4-(1H-imidazol-1-yl)butoxy]-3-methoxyphenyl}ethanone hydrochloride
Vue d'ensemble
Description
1-{4-[4-(1H-imidazol-1-yl)butoxy]-3-methoxyphenyl}ethanone hydrochloride, also known as IMB-H4, is a chemical compound that has been widely used in scientific research due to its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-{4-[4-(1H-imidazol-1-yl)butoxy]-3-methoxyphenyl}ethanone hydrochloride is not fully understood, but it has been shown to modulate the activity of certain proteins and enzymes involved in cellular signaling pathways. This compound has been shown to inhibit the activity of protein kinase C (PKC) and phosphatidylinositol-3-kinase (PI3K), which are involved in cell growth, proliferation, and survival. It has also been shown to activate the AMP-activated protein kinase (AMPK), which is involved in energy metabolism and cellular stress response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including:
- Inhibition of cell growth and proliferation in cancer cells
- Induction of apoptosis (programmed cell death) in cancer cells
- Inhibition of amyloid-beta (Aβ) aggregation and neurotoxicity in Alzheimer's disease
- Protection against oxidative stress and mitochondrial dysfunction in Parkinson's disease
- Improvement of glucose metabolism and insulin sensitivity in type 2 diabetes
Avantages Et Limitations Des Expériences En Laboratoire
1-{4-[4-(1H-imidazol-1-yl)butoxy]-3-methoxyphenyl}ethanone hydrochloride has several advantages for lab experiments, including its high potency, specificity, and selectivity for certain proteins and enzymes. However, there are also some limitations to its use, including its potential toxicity and lack of information on its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for research on 1-{4-[4-(1H-imidazol-1-yl)butoxy]-3-methoxyphenyl}ethanone hydrochloride, including:
- Investigation of its pharmacokinetics and pharmacodynamics in vivo
- Development of more potent and selective analogs of this compound
- Investigation of its therapeutic potential in other diseases, such as cardiovascular disease and inflammatory disorders
- Investigation of its potential as a tool for studying cellular signaling pathways and protein-protein interactions
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its various biochemical and physiological effects. Its potential therapeutic effects in various diseases, as well as its role in cellular signaling pathways, make it an important tool for further research and development.
Applications De Recherche Scientifique
1-{4-[4-(1H-imidazol-1-yl)butoxy]-3-methoxyphenyl}ethanone hydrochloride has been widely used in scientific research as a tool to investigate various biochemical and physiological processes. It has been shown to have potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been used to study the role of certain proteins and enzymes in cellular signaling pathways.
Propriétés
IUPAC Name |
1-[4-(4-imidazol-1-ylbutoxy)-3-methoxyphenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3.ClH/c1-13(19)14-5-6-15(16(11-14)20-2)21-10-4-3-8-18-9-7-17-12-18;/h5-7,9,11-12H,3-4,8,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGJEQRDQUEGIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCCCCN2C=CN=C2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl {3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4404724.png)
![{2-[2-(4-morpholinyl)ethoxy]phenyl}methanol hydrochloride](/img/structure/B4404728.png)
![4-(allyloxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4404746.png)
![1-{3-[(1-chloro-2-naphthyl)oxy]propyl}-1H-imidazole hydrochloride](/img/structure/B4404753.png)

![N-butyl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4404766.png)
![1-[4-(allyloxy)benzoyl]-4-phenylpiperazine](/img/structure/B4404770.png)

![4-{[4-(4-thiomorpholinylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B4404785.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B4404791.png)
![N-(3-chloro-6-hydroxy-5-isopropyl-2-methylbenzyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4404796.png)
![3-{[(4-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4404797.png)